
Tetrazine-PEG4-SS-Py
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG4-SS-Py is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is a click chemistry reagent and is widely used in bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazine-PEG4-SS-Py is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group and a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles under acidic conditions.
PEGylation: The tetrazine group is then conjugated with a PEG chain through a series of coupling reactions.
Incorporation of Disulfide Bond: The PEGylated tetrazine is further reacted with a disulfide-containing compound to introduce the cleavable disulfide bond.
Final Conjugation: The final step involves the conjugation of the PEGylated tetrazine-disulfide compound with a pyridyl group to form this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, with careful monitoring of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-PEG4-SS-Py undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and trans-cyclooctene-containing molecules, forming a stable adduct.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule.
Substitution Reactions: The pyridyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reaction: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used under basic or neutral conditions
Major Products Formed
Inverse Electron Demand Diels-Alder Reaction: Forms a stable adduct between tetrazine and trans-cyclooctene.
Cleavage Reactions: Releases the conjugated molecule and a free thiol.
Substitution Reactions: Forms substituted pyridyl derivatives
Scientific Research Applications
Tetrazine-PEG4-SS-Py has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the development of diagnostic tools and drug delivery systems .
Mechanism of Action
Tetrazine-PEG4-SS-Py exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with trans-cyclooctene-containing molecules. This reaction is highly selective and occurs rapidly under mild conditions. The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule. This mechanism is particularly useful in the controlled release of drugs in targeted therapy .
Comparison with Similar Compounds
Tetrazine-PEG4-SS-Py is unique due to its combination of a tetrazine group, a PEG chain, and a cleavable disulfide bond. Similar compounds include:
Tetrazine-PEG4-NHS: Contains a tetrazine group and a PEG chain but lacks the cleavable disulfide bond.
Tetrazine-PEG4-Maleimide: Contains a tetrazine group and a PEG chain with a maleimide functional group instead of a disulfide bond.
Tetrazine-PEG4-Azide: Contains a tetrazine group and a PEG chain with an azide functional group
This compound stands out due to its cleavable disulfide bond, making it particularly useful in applications requiring controlled release of conjugated molecules.
Properties
Molecular Formula |
C28H37N7O6S2 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C28H37N7O6S2/c36-25(31-21-23-4-6-24(7-5-23)28-34-32-22-33-35-28)8-12-38-14-16-40-18-19-41-17-15-39-13-11-29-26(37)9-20-42-43-27-3-1-2-10-30-27/h1-7,10,22H,8-9,11-21H2,(H,29,37)(H,31,36) |
InChI Key |
UMOUIQTYEOERRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


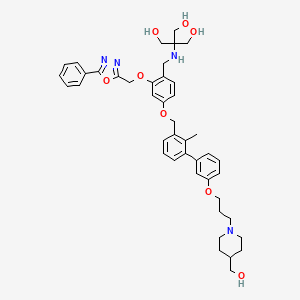
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
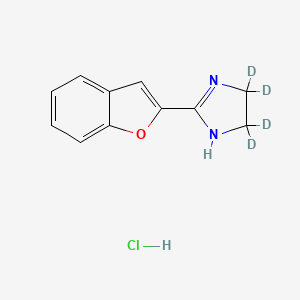


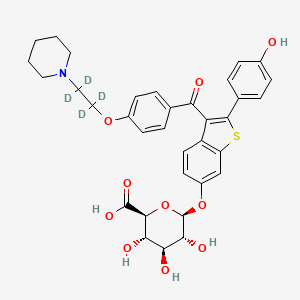
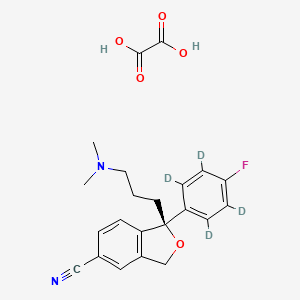
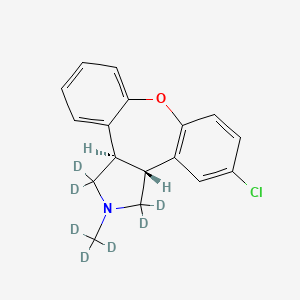

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
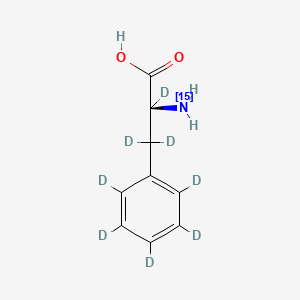
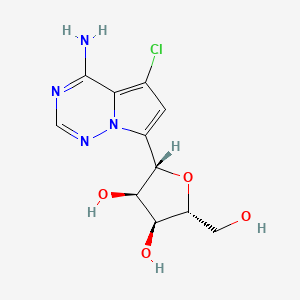
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

